CNX-011-67 is classified as a pharmaceutical compound and specifically as a GPR40 agonist, which places it within the category of drugs targeting metabolic disorders, particularly type 2 diabetes mellitus. Its mechanism of action involves stimulating insulin secretion in response to glucose levels, thereby aiding in glucose homeostasis .
The synthesis of CNX-011-67 involves several technical steps that ensure the purity and efficacy of the compound. While specific proprietary methods may not be fully disclosed in public literature, general approaches to synthesizing GPR40 agonists typically include:
The detailed methodologies for CNX-011-67 synthesis have not been explicitly outlined in the available literature but would follow standard practices for pharmaceutical synthesis .
The molecular structure of CNX-011-67 can be characterized by its unique arrangement of atoms that facilitates its interaction with GPR40. While specific structural data such as molecular formula or 3D conformation are not provided in the sources, compounds like CNX-011-67 typically exhibit features such as:
Further studies involving X-ray crystallography or NMR spectroscopy would provide more precise structural insights .
CNX-011-67 undergoes several chemical reactions during its interaction with biological systems:
The specific details of these reactions are critical for understanding how CNX-011-67 exerts its therapeutic effects .
The mechanism of action for CNX-011-67 primarily revolves around its role as a GPR40 agonist:
Research indicates that this mechanism not only improves insulin secretion but also contributes to beta-cell preservation under glucotoxic conditions .
While specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not extensively documented for CNX-011-67, typical properties for similar compounds include:
Further characterization through experimental studies would be necessary to establish these properties definitively .
CNX-011-67 has significant potential applications in scientific research and clinical settings:
CNX-011-67 is a highly selective small-molecule agonist of the G protein-coupled receptor 40 (GPR40), also designated Free Fatty Acid Receptor 1 (FFAR1). It exhibits nanomolar potency, with an EC₅₀ of 0.24 nM against the human GPR40 receptor [9]. GPR40 is predominantly expressed in pancreatic β-cells, enteroendocrine cells, and specific brain regions. Upon binding, CNX-011-67 stabilizes an active conformational state of the receptor, triggering downstream signaling cascades. Unlike endogenous fatty acids that exhibit low receptor specificity, CNX-011-67 demonstrates >1,000-fold selectivity for GPR40 over related receptors (e.g., GPR120), minimizing off-target effects [8] [10]. Kinetic binding studies reveal sustained receptor occupancy, correlating with prolonged pharmacodynamic effects observed in vivo.
Table 1: Selectivity and Potency Profile of CNX-011-67
Parameter | Value | Experimental Context |
---|---|---|
Human GPR40 EC₅₀ | 0.24 nM | In vitro receptor activation |
Selectivity (GPR40/GPR120) | >1,000-fold | Competitive binding assays |
Plasma Protein Binding | >99% | Equilibrium dialysis (rat plasma) |
Activation of GPR40 by CNX-011-67 engages the Gαq/11 subunit, stimulating phospholipase C-β (PLC-β). This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering calcium release into the cytosol. Concurrently, DAG activates protein kinase C (PKC), which potentiates voltage-dependent L-type calcium channels on the β-cell membrane. This dual action results in a robust influx of extracellular calcium ions, elevating cytosolic [Ca²⁺] by 2.5-fold within minutes in INS-1 insulinoma cells [3] [6]. Crucially, calcium flux is glucose-dependent; minimal effects occur at basal glucose (≤3 mM), but significant amplification occurs at stimulatory glucose (≥8 mM). This mechanism ensures insulin secretion only during hyperglycemia, reducing hypoglycemia risk [5] [10].
Table 2: Intracellular Signaling Effects of CNX-011-67
Signaling Event | Change | Biological Outcome |
---|---|---|
PLC-β activity | ↑ 3.1-fold | Increased IP₃/DAG generation |
Cytosolic [Ca²⁺] (11 mM glucose) | ↑ 150% | Enhanced insulin vesicle exocytosis |
Mitochondrial Ca²⁺ uptake | ↑ 80% | Augmented ATP synthesis |
CNX-011-67 enhances insulin secretion exclusively under hyperglycemic conditions, functioning as a glucose-sensitizer. In neonatal streptozotocin (n-STZ) diabetic rats, a single oral dose (15 mg/kg) increased glucose-stimulated insulin secretion (GSIS) by 2.3-fold during oral glucose tolerance tests (OGTT) [8]. Chronic administration (15 mg/kg twice daily for 8 weeks) restored first-phase insulin secretion and augmented second-phase secretion. Notably, a "memory effect" was observed: insulin secretion remained elevated for one week post-treatment withdrawal, suggesting β-cell reprogramming [3] [8]. In human islets from type 2 diabetes (T2D) patients, CNX-011-67 (1 μM) rescued impaired GSIS, increasing secretion by 65% at stimulatory glucose (16.7 mM) [8]. Mechanistically, this involves upregulated expression of:
Table 3: Insulin Secretion Enhancement in Preclinical Models
Model | Intervention | Insulin Secretion Change | Key Mechanism |
---|---|---|---|
n-STZ rats (acute) | CNX-011-67 (15 mg/kg) | ↑ 130% vs. vehicle | Restored 1st-phase GSIS |
n-STZ rats (chronic) | CNX-011-67 (8 weeks) | ↑ 210% vs. baseline | ↑ Islet insulin content |
Human T2D islets | CNX-011-67 (1 μM) | ↑ 65% at 16.7 mM glucose | Rescued glucose response |
Under glucolipotoxic conditions (e.g., 16.7 mM glucose + 500 μM palmitate), α-cells exhibit dysregulated glucagon secretion. CNX-011-67 suppresses aberrant glucagon release by 40% in isolated rat islets exposed to such conditions [9]. This occurs via two interconnected mechanisms:
Table 4: Glucagon Modulation Under Glucolipotoxicity
Experimental Condition | Glucagon Secretion | Key Regulators Affected |
---|---|---|
Palmitate (500 μM) + 16.7 mM glucose | ↑ 220% vs. control | ↑ ROS, ↓ ATP |
+ CNX-011-67 (1 μM) | ↓ 40% vs. palmitate | Normalized cAMP, restored K⁺ATP |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7